molecular formula C6H4FNO3 B146956 5-Fluoro-2-nitrophenol CAS No. 446-36-6

5-Fluoro-2-nitrophenol

Cat. No. B146956
CAS RN: 446-36-6
M. Wt: 157.1 g/mol
InChI Key: QQURWFRNETXFTN-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenol is a chemical compound that is part of a broader class of fluoro-nitrophenol derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss several related compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related fluoro-nitrophenol compounds involves multiple steps, including acylation, nitration, and reductive activation. For instance, the synthesis of a prodrug of 5-fluoro-2'-deoxyuridine was achieved through the incorporation of a 2-nitrophenyl moiety, which was found to release the parent drug upon mild chemical reduction . Another study reported the synthesis of a Schiff-base compound involving 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, characterized using various spectroscopic methods . Additionally, the synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene through methoxylation and demethylation was described, with a focus on the reaction's influencing factors .

Molecular Structure Analysis

The molecular structure and electronic properties of these compounds have been extensively studied using experimental techniques like FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, as well as theoretical methods such as Density Functional Theory (DFT) . These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of fluoro-nitrophenol derivatives has been compared with other halogenated nitrophenols. For example, 2-fluoro-5-nitrothiophene was found to react faster with nucleophiles like sodium thiophenoxide and piperidine compared to its chloro, bromo, and iodo counterparts . The absence of a primary isotope effect in these reactions suggests a complex mechanism involving the formation and decomposition of a tetrahedral intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrophenol derivatives, such as polarizability and hyperpolarizability, have been calculated and interpreted theoretically . These properties are indicative of the compound's response to external electric fields and are relevant for applications in nonlinear optics. The stability of these compounds in various environments, such as phosphate buffer and human serum, has also been investigated, which is important for their potential use as prodrugs .

Scientific Research Applications

Synthesis of Antitumor Compounds

5-Fluoro-2-nitrophenol is used in the synthesis of antitumor compounds like the CC-1065 CPI subunit. Key steps in the synthesis involve a Diels-Alder reaction and an intramolecular aryl triflate amidation, demonstrating its significance in the creation of complex organic structures with potential medical applications (Ganton & Kerr, 2007).

Synthesis of Herbicides

In the agricultural sector, 5-Fluoro-2-nitrophenol serves as a starting material for the synthesis of herbicides. It's used to create compounds with herbicidal activity, including analogues of commercial herbicides like flumioxazin (Huang et al., 2005).

Fluorescence Imaging and Gene-Reporter Studies

This compound is used in the field of bioimaging, specifically in fluorescence imaging of β-galactosidase activity. This is important in studying gene expression in various cells, including cancer cells, and can aid in future in vivo studies (Kodibagkar et al., 2006).

Environmental Impact Assessment

5-Fluoro-2-nitrophenol's derivatives, like nitrophenols, are used in studies assessing their environmental impact, particularly their toxicity and degradability in anaerobic systems. This research is crucial for understanding the environmental footprint of industrial chemicals (Uberoi & Bhattacharya, 1997).

Nitrophenol Reactions

Research on the reactivity of 5-Fluoro-2-nitrophenol derivatives provides insights into their chemical properties, which is useful in the development of various chemical processes and products (Guanti et al., 1975).

Antifungal Applications

Compounds like 5-Fluoro-2-nitrophenol have been studied for their antifungal properties, making them potential candidates for use in controlling harmful fungi (Gershon et al., 1995).

Preparation and Spectroscopic Studies

The preparation and spectroscopic studies of 5-Fluoro-2-nitrophenol and its analogues provide valuable insights for further applications in various fields, including analytical chemistry (Wilshire, 1967).

Synthesis of Novel Herbicides

5-Fluoro-2-nitrophenol is also used in synthesizing novel herbicides, demonstrating its role in agricultural chemistry (Zhou Zhi-lian, 2009).

Safety And Hazards

5-Fluoro-2-nitrophenol may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196239
Record name 5-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrophenol

CAS RN

446-36-6
Record name 5-Fluoro-2-nitrophenol
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Record name 5-Fluoro-2-nitrophenol
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Record name 5-Fluoro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

159.1 g (1 mol) of 2,4-difluoronitrobenzene and 550 g of water are initially introduced and are heated to 55° C. With vigorous stirring, 241.2 g (2.15 mol) of 50% strength potassium hydroxide solution are added dropwise over 4 hours and the temperature is maintained at 55° C. (exothermic reaction). Stirring is then continued for another 2 hours at this temperature. The pH is then adjusted to 4.3 (25° C.) using 88 g of sulfuric acid, and 74.1 g of calcium hydroxide are added. The pH is readjusted to 5.0 and the introduction of steam is started. During distillation the pH is decreased from 5 to 1.5 by dropwise addition of sulfuric acid. The product is isolated by cooling and filtering the distillate. After drying, 117.9 g (0.750 mol, 75% of theory) of bright yellow 2-nitro-5-fluorophenol is obtained, which is more than 99.9% pure according to GC and HPLC (solidification point 32.1° C.).
Quantity
159.1 g
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550 g
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88 g
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74.1 g
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Synthesis routes and methods II

Procedure details

59.1 g (1 mol) of 2,4-difluoronitrobenzene and 300 g of water are initially introduced and 52.7 g (2.2 mol) of 50% strength lithium hydroxide solution are added dropwise at 45° C. The temperature is allowed to rise to 55° C. as a result of the exothermic reaction. After the end of this addition (5 hours) 60.1 g of silicon dioxide (Aerosil) are added and the pH is adjusted to 1.5 with sulfuric acid. The product is distilled over by the introduction of steam and isolated as described in example 1. 115.5 g (0.735 mol, 74% of theory) of 2-nitro-5-fluorophenol are obtained, which do not differ from the material prepared by example 1 with respect to purity.
Quantity
59.1 g
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reactant
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300 g
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60.1 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In this example, the stirrer described in Example 1 was introduced via an axial face seal into an otherwise commercially available PTFE reactor, the axial face seal being made of α-silicon carbide. Instead of Asplit FN, Asplit CN and, as the shaft material, CFP (carbon fiber-reinforced plastic based on phenolic resin) were employed. 119.4 g (0.75 mol) of 2,4-difluoronitro-benzene were initially introduced into the PTFE reactor, 104.8 g (1.566 mol) of potassium hydroxide (85% strength) in 300 g of water were added dropwise at 55° C. in the course of 4 hours, and the temperature was then increased to 60° C. Specimens (stainless steel V4A) of material No. 1.4571 were positioned in the liquid and in the vapor space. After the end of the reaction, 96% strength sulfuric acid was added until pH 2.3 was reached and, as a fluoride-trapping agent, 40 g of highly disperse silicic acid (Aerosil®) and 38.0 g of calcium hydroxide were added, a pH of 4.2 being established. Introduction of steam was started, after which 5-fluoro-2-nitrophenol was distilled off with the steam. During the steam distillation, the pH was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid, and was then kept at this value. The distillate was cooled to 10° C. and then filtered. 91.9 g (0.58 mol, 78%) of 5-fluoro-2-nitrophenol were obtained as a yellow solid. After the experiment had been repeated several times, the stirrer proved to be unchanged. Specimens of materials 1.4462 and 1.4539 showed uniform attack (integral rates of removal of material of between 1 and 6 mm/a) and partial pitting corrosion and stress corrosion cracking after an exposure time of only 50 hours.
[Compound]
Name
PTFE
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0 (± 1) mol
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38 g
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α-silicon carbide
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119.4 g
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PTFE
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reactant
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104.8 g
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Quantity
300 g
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stainless steel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-nitrophenol
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5-Fluoro-2-nitrophenol
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Reactant of Route 6
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Citations

For This Compound
158
Citations
AIMCL Ferreira, LMPF Amaral… - The Journal of Chemical …, 2023 - Elsevier
… In the present work, gas-phase standard molar enthalpies of formation of the isomers 5-fluoro-2-nitrophenol, 4-fluoro-2-nitrophenol, 3-fluoro-4-nitrophenol and 2-fluoro-4-nitrophenol …
Number of citations: 0 www.sciencedirect.com
M Huang, K Huang, Y Ren, M Lei… - Journal of agricultural …, 2005 - ACS Publications
… Series of novel compounds were prepared by multistep synthetic procedures starting from 5-fluoro-2-nitrophenol. All of the test compounds were structurally confirmed by 1 H NMR, IR, …
Number of citations: 62 pubs.acs.org
PHH Fischer, H Zimmermann - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
Electron spin resonance spectra have been observed for anion radicals derived from 2-fluoro-nitro-benzene, 3-fluoro-nitrobenzene, 2,4-difluoro-nitrobenzene, 2,5-difluoro-nitrobenzene…
Number of citations: 12 cdnsciencepub.com
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1995 - Springer
Thirty one compounds (phenol; its 12 possible monohalo analogues; 18 nitrophenols (2- and 4-nitrophenols, 4-, 5-, and 6-halo-2-nitrophenols, 3-halo-4-nitrophenols)) were tested for …
Number of citations: 0 link.springer.com
H Gershon, DD Clarke… - Monatshefte fur …, 1995 - research.library.fordham.edu
Thirty one compounds (phenol; its 12 possible monohalo analogues; 18 nitrophenols (2-and 4-nitrophenols, 4-, 5-, and 6-halo-2-nitrophenols, 3-halo-4-nitrophenols)) were tested for …
Number of citations: 9 research.library.fordham.edu
MD Ganton, MA Kerr - The Journal of Organic Chemistry, 2007 - ACS Publications
… Herein we describe a total synthesis of the (±)-CC-1065 CPI subunit in an overall yield of 9.3% from commercially available 5-fluoro-2-nitrophenol. The key steps of this synthesis are a …
Number of citations: 36 pubs.acs.org
A Vyas, M Vyas, MS Shekhawat - Journal of Condensed Matter, 2023 - worldscience.in
… 4-chloro-2nitrophenol, and 5-fluoro-2-nitrophenol) with rare earth metal ions were studied in detail for their photo-physical properties as literature survey indicates little work on these …
Number of citations: 0 worldscience.in
BR Folsom, R Stierli… - … science & technology, 1994 - ACS Publications
Nitroaromatics are ubiquitous contaminants which enter the environment as wastes, pesticides, explosives, and dyes (1-4) or are formed through photochemical processes (5) or …
Number of citations: 15 pubs.acs.org
H Gershon, DD Clarke PhD, M Gershon - 1995 - research.library.fordham.edu
Thirty one compounds (phenol; its 12 possible monohalo analogues; 18 nitrophenols (2-and 4-nitrophenols, 4-, 5-, and 6-halo-2-nitrophenols, 3-halo-4-nitrophenols)) were tested for …
Number of citations: 0 research.library.fordham.edu
LA Levy, E Murphy, B Raju, RE London - Biochemistry, 1988 - ACS Publications
… Fluorinated nitrophenols 1 and 2 are com-mercially available (Lancaster Synthesis, Windham, NH; Aldrich Chemical Co., Milwaukee, WI), and 4-methyl-5-fluoro-2-nitrophenol (3) was …
Number of citations: 129 pubs.acs.org

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